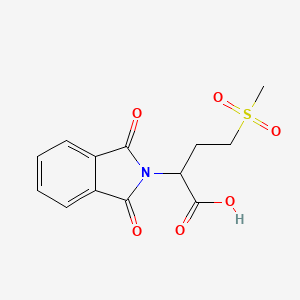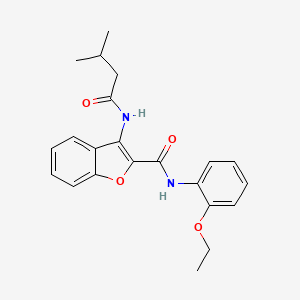![molecular formula C18H13ClIN3OS B2681272 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide CAS No. 450340-65-5](/img/structure/B2681272.png)
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a thieno[3,4-c]pyrazole ring and a benzamide group . These types of compounds are often found in various pharmaceuticals and could have a range of biological activities.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For example, pyrazole compounds can be synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and depend on the specific conditions and reagents used .Scientific Research Applications
Synthesis and Pharmacological Activities
A study by Abdulla et al. (2014) on the synthesis of novel benzamide derivatives, including a focus on anti-inflammatory activities through the creation of substituted pyrazole derivatives, exemplifies the type of research undertaken in the synthesis and potential pharmacological utility of complex organic compounds. These synthesized compounds demonstrate various biological activities, underscoring the broader potential of chemical compounds in medical research (Abdulla et al., 2014).
Structural Characterization and Antimicrobial Activity
Kariuki et al. (2021) synthesized isostructural compounds, highlighting the importance of structural characterization in understanding the properties and potential uses of new chemical entities. Their work on crystallization and single crystal diffraction adds to our understanding of how molecular structure influences physical and chemical behaviors, which is crucial for developing applications in various scientific fields (Kariuki et al., 2021).
Anticancer and Antimicrobial Agents
The synthesis and evaluation of pyrazoline derivatives for potential anticancer activity, as investigated by Karabacak et al. (2015), provide an example of how structural modifications can lead to significant biological activities. These studies highlight the ongoing search for new therapeutic agents and the role of chemical synthesis in developing compounds with potential anticancer and antimicrobial properties (Karabacak et al., 2015).
Computational and Electrochemical Analysis
Research by Saraswat et al. (2020) into the corrosion inhibition behavior of quinoxaline derivatives for mild steel in acidic medium exemplifies the application of computational and electrochemical analysis techniques in materials science. This kind of research demonstrates the broader applicability of complex organic compounds beyond pharmacology, including their potential uses in industrial and engineering contexts (Saraswat et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClIN3OS/c19-11-4-3-5-12(8-11)23-17(14-9-25-10-16(14)22-23)21-18(24)13-6-1-2-7-15(13)20/h1-8H,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWLFHRYYNOFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClIN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]propanamide](/img/structure/B2681194.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681197.png)

![2-[(3-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2681202.png)



amino}-1-phenylpropan-1-one hydrochloride](/img/structure/B2681208.png)
![[4-(Chloromethyl)oxan-4-yl]methanol](/img/structure/B2681209.png)
![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B2681210.png)